molecular formula C10H21NO5 B13501240 Methyl 3-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}propanoate

Methyl 3-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}propanoate

Cat. No.: B13501240
M. Wt: 235.28 g/mol
InChI Key: NJIMVFSNXVEFAH-UHFFFAOYSA-N
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Description

Methyl 3-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}propanoate is a chemical compound with the molecular formula C10H21NO5. It is a derivative of propanoic acid and contains multiple ethoxy groups, making it a versatile compound in various chemical reactions and applications. This compound is primarily used in research and development, particularly in the fields of medical research, drug release, nanotechnology, and new materials research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}propanoate typically involves the reaction of 3-{2-[2-(2-hydroxyethoxy)ethoxy]ethoxy}propanoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and advanced purification techniques ensures the production of a high-quality compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}propanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}propanoate involves its interaction with various molecular targets and pathways. The compound’s multiple ethoxy groups allow it to form hydrogen bonds and interact with biological molecules, facilitating its use in drug delivery and other applications. The amino group can also participate in various biochemical reactions, enhancing its versatility .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}propanoate is unique due to its amino group, which provides additional reactivity and functionality compared to similar compounds. This makes it particularly useful in applications requiring specific interactions with biological molecules .

Properties

Molecular Formula

C10H21NO5

Molecular Weight

235.28 g/mol

IUPAC Name

methyl 3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]propanoate

InChI

InChI=1S/C10H21NO5/c1-13-10(12)2-4-14-6-8-16-9-7-15-5-3-11/h2-9,11H2,1H3

InChI Key

NJIMVFSNXVEFAH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCOCCOCCOCCN

Origin of Product

United States

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